molecular formula C7H4Br2Cl2 B1375353 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene CAS No. 1350760-83-6

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene

Cat. No.: B1375353
CAS No.: 1350760-83-6
M. Wt: 318.82 g/mol
InChI Key: AWBINDPZTLKWMF-UHFFFAOYSA-N
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Description

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, making it a highly reactive molecule. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of brominated compounds can vary widely depending on their structure and the specific reaction they are involved in .

Safety and Hazards

Brominated compounds can pose various safety hazards. For instance, they can be harmful if inhaled, cause skin irritation, and may be harmful to the eyes . Always handle such compounds with appropriate safety measures.

Future Directions

Brominated compounds continue to be of interest in various fields, including pharmaceuticals and agrochemicals . Their unique reactivity makes them valuable tools in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene typically involves the bromination of 2,4-dichlorotoluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2,4-Dichlorobenzyl alcohol or 2,4-dichlorobenzylamine.

    Oxidation: 2,4-Dichlorobenzoic acid.

    Reduction: 2,4-Dichlorotoluene.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dichlorobenzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    1-Bromo-4-(bromomethyl)-2,5-dichlorobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene: Positional isomer with different chemical properties.

Uniqueness

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct reactivity patterns, making it valuable for targeted chemical synthesis and research applications .

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBINDPZTLKWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264116
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-83-6
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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